1-(7-Fluoroquinolin-6-yl)ethanamine
Description
1-(7-Fluoroquinolin-6-yl)ethanamine is a fluorinated quinoline derivative featuring an ethanamine side chain at the 6-position of the quinoline ring system. Fluorine atoms are known to enhance electronegativity and metabolic stability, while the ethanamine group may facilitate interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C11H11FN2 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
1-(7-fluoroquinolin-6-yl)ethanamine |
InChI |
InChI=1S/C11H11FN2/c1-7(13)9-5-8-3-2-4-14-11(8)6-10(9)12/h2-7H,13H2,1H3 |
InChI Key |
MLEIELNBRQFSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C2C(=C1)C=CC=N2)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The table below compares 1-(7-Fluoroquinolin-6-yl)ethanamine with structurally related compounds:
Notes:
- The quinoline core in this compound distinguishes it from benzothiazole or pyridine derivatives, offering a planar aromatic system for π-π interactions .
- Fluorine at the 7-position may confer resistance to oxidative degradation compared to non-fluorinated analogs .
Physicochemical Properties
While experimental data for the target compound is unavailable, inferences can be drawn from analogs:
- Lipophilicity: Fluorine and aromatic systems (quinoline, benzothiazole) increase logP values, suggesting moderate hydrophobicity. Morpholine-containing derivatives (e.g., ) exhibit higher aqueous solubility due to the oxygen-rich heterocycle.
- Stability: Fluorinated compounds like 1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine are likely more stable under acidic conditions than non-fluorinated variants .
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